
8-Bromo-7-heptyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C14H21BrN4O2 and a molecular weight of 357.253 g/mol . This compound belongs to the purine family and is characterized by the presence of a bromine atom at the 8th position, a heptyl group at the 7th position, and two methyl groups at the 1st and 3rd positions of the purine ring.
Preparation Methods
The synthesis of 8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the bromination of 7-heptyl-1,3-dimethylxanthine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8th position. The reaction conditions often include the use of a solvent such as acetic acid or chloroform and may require a catalyst to facilitate the reaction .
Chemical Reactions Analysis
8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium alkoxides, thiols, and amines under basic conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are known to be effective.
Mechanism of Action
The mechanism of action of 8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the heptyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include:
8-bromo-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a hexyl group instead of a heptyl group, which may affect its chemical properties and biological activities.
8-bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione:
8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a pentyl group, which may result in different binding affinities and biological effects.
Properties
Molecular Formula |
C14H21BrN4O2 |
|---|---|
Molecular Weight |
357.25 g/mol |
IUPAC Name |
8-bromo-7-heptyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H21BrN4O2/c1-4-5-6-7-8-9-19-10-11(16-13(19)15)17(2)14(21)18(3)12(10)20/h4-9H2,1-3H3 |
InChI Key |
DJLWERPXJYURCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]-](/img/structure/B15087487.png)

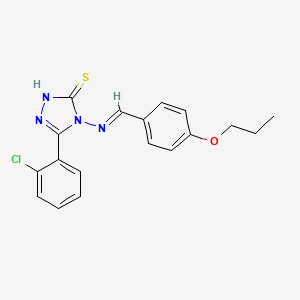
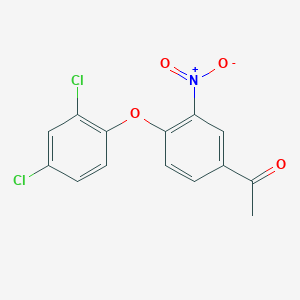
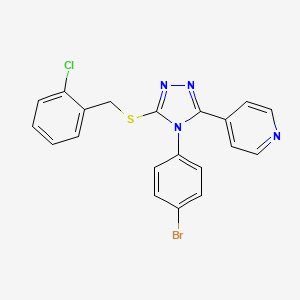
![6-Chloro-3-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15087535.png)
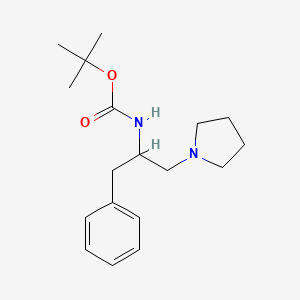
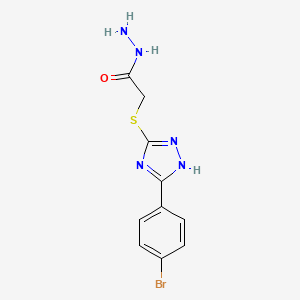
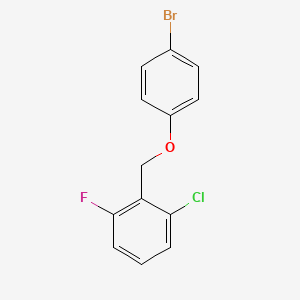
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15087543.png)
![5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B15087549.png)
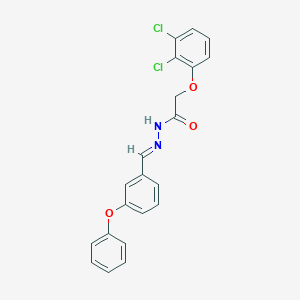

![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B15087582.png)
